molecular formula C3H8N2O B112954 L-alaninamide CAS No. 7324-05-2

L-alaninamide

Cat. No. B112954
CAS RN: 7324-05-2
M. Wt: 88.11 g/mol
InChI Key: HQMLIDZJXVVKCW-REOHCLBHSA-N
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Description

Molecular Structure Analysis

L-alaninamide has an average mass of 88.108 Da and a monoisotopic mass of 88.063660 Da . It has one defined stereocentre . The structure of L-alaninamide was determined by crystallography and shares the distinctive features of fold type I aminotransferases .


Physical And Chemical Properties Analysis

L-alaninamide has a density of 1.1±0.1 g/cm³ and a boiling point of 247.4±23.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C, and it has an enthalpy of vaporization of 48.5±3.0 kJ/mol . The flash point is 103.4±22.6 °C . It has 3 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Application 1: Thermo-Responsive Hydrogels for Sustained Drug Delivery

  • Summary of the Application: L-alaninamide is used in the creation of a new type of optically active and thermo-responsive polymer. This polymer is obtained by copolymerization of N-acryloyl glycinamide (NAGA) and its N-acryloyl L-alaninamide chiral analog (NA l ALA). The resulting hydrogels have potential applications in drug delivery and tissue engineering .
  • Methods of Application or Experimental Procedures: The copolymers combining NAGA and NA l ALA-derived units were synthesized using free-radical polymerization. The resulting copolymers were characterized using various techniques including solubility in solvents, dynamic viscosity in solution, Fourier Transform Infrared, Nuclear Magnetic Resonance, and Circular Dichroism spectra .
  • Results or Outcomes: It was found that increasing the content in N-acryloyl-alaninamide-based units increased the gel→sol transition temperature, decreased the gel consistency, and increased the release rate of Risperidone, but not that of Methylene Blue, with respect to homo poly (N-acryloyl glycinamide). The increase observed in the case of Risperidone appeared to be related to the hydrophobicity generated by alanine residues .

Application 2: Chiral Chromatography for Separation and Detection of d,l-Amino Acids

  • Summary of the Application: L-alaninamide, in the form of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), has been used as a chiral derivatization reagent to determine amino acid stereochemistry . This method is now referred to as “Marfey’s method” and is used for the determination of amino acid stereochemistry .
  • Results or Outcomes: To establish a simplified LC/MS/MS measurement method, solid NaHCO3 was replaced with volatile triethylamine (TEA). The 30-min derivatization using FDLA under alkaline conditions with TEA at room temperature allowed for exclusion of the desalting step from the FDLA pre-column derivatization .

Safety And Hazards

Safety data sheets suggest avoiding dust formation and breathing mist, gas, or vapours when handling L-alaninamide . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-2-aminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLIDZJXVVKCW-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223470
Record name Alaninamide, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-alaninamide

CAS RN

7324-05-2
Record name L-Alaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7324-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alaninamide, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alaninamide, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANINAMIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOD06L4T27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
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Synthesis routes and methods II

Procedure details

The treatment of one solution at 6% of hydrochloride of α-aminopropionamide in water (pH included between 6.5 to 8.5) can be effected by a suspension of cells of strain A4 at 20 to 40 g of dry matter per liter. Quantitatively L-α-alanine (50%) and D-α-aminopropionamide (50%) is obtained. This amide D can either be hydrolized in D-α-alanine by action of strain R 312 (CBS 717.73) or racemized and recycled with a view to the preparation of L-α-alanine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,170
Citations
YL Wang, PS Belton, HR Tang - Chemical Physics Letters, 1997 - Elsevier
… to proton relaxation behaviour of L-alaninamide (Fig. 1) … The free base of L-alaninamide was prepared from the … A deuterated form of Lalaninamide was produced by dissolution and …
Number of citations: 17 www.sciencedirect.com
A Ozaki, H Kawasaki, M Yagasaki… - Bioscience …, 1992 - academic.oup.com
… On the contrary we call the activity for the hydrolysis of L-alaninamide "L-alaninamide amidase" (Lamidase) activity. The o-amidase activity was inducible. Among 32 amide compounds …
Number of citations: 48 academic.oup.com
TA Lanz, JD Hosley, WJ Adams, KM Merchant - Journal of Pharmacology …, 2004 - ASPET
A previous study by us suggests the utility of cerebrospinal fluid (CSF) and plasma Aβ as biomarkers of β- or γ-secretase inhibition. The present study characterized further Aβ …
Number of citations: 174 jpet.aspetjournals.org
JD Best, MT Jay, F Otu, J Ma, A Nadin, S Ellis… - … of Pharmacology and …, 2005 - ASPET
The efficacy of γ-secretase inhibitors in vivo has, to date, been generally assessed in transgenic mouse models expressing increased levels of amyloid-β (Aβ) peptide thereby allowing …
Number of citations: 128 jpet.aspetjournals.org
DB Goodnough, MP Lutz, PL Wood - Journal of Chromatography B …, 1995 - Elsevier
d-Serine has recently been described to be present in the brain at high concentrations. However, while prior research has demonstrated that l-phosphoserine is the major precursor of l-…
Number of citations: 35 www.sciencedirect.com
LA Hyde, NA McHugh, J Chen, Q Zhang… - … of Pharmacology and …, 2006 - ASPET
Accumulation of amyloid β-peptide (Aβ) is considered a key step in the etiology of Alzheimer's disease. Aβ is produced by sequential cleavage of the amyloid precursor protein by β- …
Number of citations: 75 jpet.aspetjournals.org
Z Deng, PL Polavarapu, SJ Ford, L Hecht… - The Journal of …, 1996 - ACS Publications
Experimental and ab initio theoretical vibrational Raman optical activity (VROA) spectra are presented for N-acetyl-N‘-methyl-l-alaninamide (NANMLA), in order to determine the …
Number of citations: 88 pubs.acs.org
A Perczel, O Farkas, IG Csizmadia - Journal of the American …, 1995 - ACS Publications
Building up the electron density of larger molecules like peptides by using the electron density of molecular fragments has been the subject of several recent studies. 1, 2 From a …
Number of citations: 31 pubs.acs.org
B VITOUX, A AUBRY, MT CUNG… - … journal of peptide …, 1981 - Wiley Online Library
The study of tBuCO‐l‐Pro‐Me‐l‐Ala‐NHiPr (1) by ir and nmr spectroscopies has indicated that the middle amide group accommodates preferentially the cis arrangement in inert (CCl 4 …
Number of citations: 34 onlinelibrary.wiley.com
D Hagiwara, H Miyake, N Igari, M Karino… - Journal of medicinal …, 1994 - ACS Publications
As an extension of our studies on discovering a novel substance P (SP) antagonist, we modified the previously reported dipeptide, JV2-[. ZV2-(l. Zi-mdol-3-ylcarbonyl)-L-lysyl]-JV-methyl-…
Number of citations: 28 pubs.acs.org

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